alpha-Linolenic Acid-d14

Beschreibung

Structure

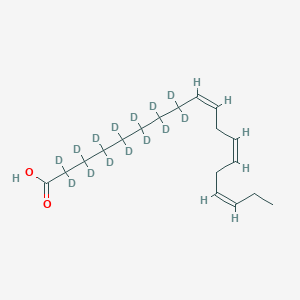

3D Structure

Eigenschaften

IUPAC Name |

(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-VZRNVSMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isotopic Landscape of α-Linolenic Acid: Understanding "Natural Abundance" vs. Practical Application of α-Linolenic Acid-d14

Abstract: This technical guide addresses the concept of the natural abundance of α-Linolenic Acid-d14 (ALA-d14), clarifying its non-existence in nature and establishing its role as a synthetically derived internal standard for mass spectrometry. We delve into the fundamental principles of natural isotopic abundance, which statistically preclude the spontaneous formation of such a highly deuterated molecule. The guide provides a comprehensive overview of the validated applications of ALA-d14, focusing on its critical function in achieving accurate and reproducible quantification of endogenous α-Linolenic Acid (ALA) in complex biological matrices. Detailed experimental workflows for sample preparation and LC-MS/MS analysis are presented, underpinned by the principles of isotopic dilution. This document serves as an essential resource for researchers, clinicians, and drug development professionals employing stable isotope-labeled standards in quantitative bioanalysis.

The Principle of Natural Isotopic Abundance: Why ALA-d14 is Not Naturally Occurring

The concept of "natural abundance" in the context of α-Linolenic Acid-d14 is a theoretical inquiry rather than an observable reality. The natural abundance of an isotopologue is determined by the statistical probability of incorporating heavier stable isotopes into its molecular structure based on their prevalence in nature.

Deuterium (²H or D), the stable isotope of hydrogen, has a very low natural abundance. In Earth's oceans, deuterium accounts for approximately 0.0156% of all hydrogen atoms, which translates to about 1 deuterium atom for every 6,420 protium (¹H) atoms[1][2]. While this concentration can vary slightly between different natural water sources, the overall prevalence remains exceedingly low[3][4].

α-Linolenic acid (C₁₈H₃₀O₂) contains 30 hydrogen atoms. For a single molecule to spontaneously incorporate 14 deuterium atoms, the statistical probability is infinitesimally small. The calculation for the probability of a specific d14 isotopologue forming naturally would be approximately (0.000156)¹⁴, a number that approaches zero for all practical purposes.

Therefore, α-Linolenic Acid-d14 is not a naturally occurring compound. It is a synthetic molecule, intentionally synthesized with a high degree of isotopic enrichment to serve a specific and critical purpose in analytical chemistry[5][6].

Table 1: Natural Abundance of Relevant Stable Isotopes

| Element | Isotope | Molar Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | >99.98% |

| ²H (D) | 2.014102 | ~0.0156%[1][2] | |

| Carbon | ¹²C | 12.000000 | ~98.9% |

| ¹³C | 13.003355 | ~1.1% | |

| Oxygen | ¹⁶O | 15.994915 | >99.7% |

| ¹⁷O | 16.999131 | ~0.038% | |

| ¹⁸O | 17.999160 | ~0.2% |

α-Linolenic Acid-d14: A Synthetically Derived Tool for Quantitative Analysis

The value of ALA-d14 lies in its synthetic origin. It is designed as an ideal Stable Isotope-Labeled (SIL) Internal Standard (IS) for use in mass spectrometry-based quantification[5][7].

An internal standard is a compound added to a sample in a known quantity before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response (matrix effects)[8]. An ideal SIL internal standard exhibits the following properties:

-

Chemical and Physical Identity: It is chemically identical to the analyte of interest (the "analyte"), ensuring it behaves the same way during extraction, derivatization, and chromatography[6].

-

Mass Difference: It has a significantly different mass, allowing it to be distinguished from the analyte by the mass spectrometer. The +14 Da shift of ALA-d14 provides a clear separation from the natural isotopic cluster of ALA, preventing any signal overlap.

-

Co-elution: It co-elutes chromatographically with the analyte, ensuring that both compounds experience the same matrix effects at the same time.

By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can calculate the precise concentration of the analyte in the original sample, a technique known as isotopic dilution mass spectrometry.

Figure 1. Isotopic dilution workflow for ALA quantification.

Experimental Protocol: Quantification of α-Linolenic Acid in Human Plasma

This protocol provides a validated, self-validating system for the accurate measurement of ALA in human plasma using ALA-d14 as an internal standard. The use of the SIL IS at each step ensures that any experimental variability is accounted for in the final calculation.

Materials and Reagents

-

α-Linolenic Acid (Analyte Standard)

-

α-Linolenic Acid-d14 (Internal Standard)[5]

-

Human Plasma (K₂EDTA)

-

Methanol, Acetonitrile, Isopropanol (LC-MS Grade)

-

Formic Acid

-

Deionized Water

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a primary stock solution of ALA and ALA-d14 in methanol at 1 mg/mL.

-

Create a working internal standard solution by diluting the ALA-d14 stock to 10 µg/mL.

-

Prepare a series of calibration standards by serial dilution of the ALA stock solution, each containing a fixed concentration of the ALA-d14 working solution.

-

-

Sample Preparation (Protein Precipitation & Lipid Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL ALA-d14 internal standard working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 65:30:5 Acetonitrile:Isopropanol:Water) for LC-MS/MS analysis[9].

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate ALA from other fatty acids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL[9].

-

-

Tandem Mass Spectrometry (MS/MS):

-

Table 2: Example MRM Transitions for ALA and ALA-d14

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |

| α-Linolenic Acid | m/z 277.2 | m/z 277.2 (Quantifier) | Optimized |

| m/z 59.0 (Qualifier) | Optimized | ||

| α-Linolenic Acid-d14 | m/z 291.3 | m/z 291.3 (Quantifier) | Optimized |

| m/z 60.0 (Qualifier) | Optimized | ||

| (Note: Specific transitions and energies must be empirically determined on the instrument being used. The values for ALA-d14 reflect a +14 mass shift from the unlabeled compound's molecular weight of approximately 278.2 Da to 292.3 Da)[12]. |

-

Data Analysis and Validation:

-

Integrate the peak areas for both the ALA and ALA-d14 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of ALA) / (Peak Area of ALA-d14).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.

-

Determine the concentration of ALA in the unknown samples by interpolating their PAR values from the calibration curve.

-

Mass Spectral Distinction: Natural Isotopes vs. Synthetic Standard

The power of using ALA-d14 lies in the clear separation of its mass spectral signal from that of natural ALA. Natural ALA will appear as a cluster of peaks due to the ~1.1% natural abundance of ¹³C. For a molecule with 18 carbon atoms, there is a significant probability of it containing one or more ¹³C atoms, leading to M+1 and M+2 peaks[13][14].

In contrast, the ALA-d14 standard will appear as a distinct isotopic cluster centered 14 Da higher. This separation ensures that the measurement of the internal standard is not confounded by the natural isotopic distribution of the analyte.

Figure 2. Clear mass separation of natural vs. synthetic ALA.

Conclusion

α-Linolenic Acid-d14 is a quintessential example of a purpose-built analytical tool, not a naturally occurring molecule. Its "natural abundance" is effectively zero. Its true value is realized in its application as a stable isotope-labeled internal standard, which is the gold standard for quantitative bioanalysis by mass spectrometry. By leveraging the principles of isotopic dilution, researchers can overcome challenges related to sample loss and matrix effects, achieving the highest levels of accuracy, precision, and trustworthiness in their measurements. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of ALA-d14 in research, clinical, and pharmaceutical development settings.

References

-

Title: Deuterium - What is Deuterium and Low Deuterium Water? Source: Qlarivia Deuterium-depleted Drinking Water URL: [Link]

-

Title: Deuteronation and aging Source: PubMed URL: [Link]

-

Title: DEUTERIUM ABUNDANCE OF NATURAL WATERS Source: OSTI.GOV URL: [Link]

-

Title: What is Deuterium? Source: International Atomic Energy Agency (IAEA) URL: [Link]

-

Title: Deuterium Facts Source: ThoughtCo URL: [Link]

-

Title: Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Isotope Distribution Calculator and Mass Spec Plotter Source: Scientific Instrument Services URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]

-

Title: MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS Source: Shimadzu URL: [Link]

-

Title: alpha-Linolenic Acid-d14 Source: PubChem URL: [Link]

-

Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]

-

Title: Isotopes in Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

-

Title: A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids Source: iris@unitn URL: [Link]

-

Title: Isotope distributions Source: University of Helsinki URL: [Link]

-

Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

-

Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: LGC Standards URL: [Link]

Sources

- 1. qlarivia.com [qlarivia.com]

- 2. thoughtco.com [thoughtco.com]

- 3. DEUTERIUM ABUNDANCE OF NATURAL WATERS (Journal Article) | OSTI.GOV [osti.gov]

- 4. iaea.org [iaea.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. iris.unitn.it [iris.unitn.it]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. alpha-Linolenic Acid-d14 | C18H30O2 | CID 132426821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mi.fu-berlin.de [mi.fu-berlin.de]

An In-Depth Technical Guide to the Application of α-Linolenic Acid-d14 in Nutritional and Metabolic Research

Abstract

Stable isotope tracers have revolutionized the study of in vivo metabolism, offering a safe and precise window into the dynamic processes of nutrient absorption, distribution, and bioconversion. Among these, deuterated fatty acids are invaluable tools for lipid research. This technical guide provides a comprehensive overview of alpha-Linolenic Acid-d14 (ALA-d14), a deuterated analog of the essential omega-3 fatty acid, ALA. We delve into its fundamental properties, the rationale for its use, and detailed methodologies for its application in nutritional studies. This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret tracer studies to elucidate the metabolic fate of ALA and its contribution to human health.

Introduction: The Imperative for Tracing Essential Fatty Acid Metabolism

Alpha-linolenic acid (ALA; 18:3n-3) is an essential polyunsaturated fatty acid (PUFA) that the human body cannot synthesize de novo, making its dietary intake crucial.[1][2][3] ALA serves as the parent compound for the synthesis of long-chain omega-3 fatty acids, notably eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are integral to cell membrane structure and function.[3][4][5] These long-chain metabolites are lauded for their anti-inflammatory and cardioprotective properties.[3][6][7][8]

However, the efficiency of this endogenous conversion of ALA to EPA and DHA is a subject of significant scientific interest and debate, with studies indicating that it is often limited and highly variable among individuals.[9][10][11][12] Factors such as genetics, sex, and background diet—particularly the intake of competing omega-6 fatty acids like linoleic acid (LA)—can significantly influence conversion rates.[10][13][14]

To accurately quantify this bioconversion, as well as to understand ALA's absorption, tissue uptake, and oxidation (β-oxidation), researchers require a method to distinguish exogenously administered ALA from the body's existing, unlabeled fatty acid pools. This is the principal application of stable isotope-labeled tracers.[15][16][17] α-Linolenic Acid-d14 (ALA-d14) serves as an ideal tracer, being chemically identical to natural ALA but distinguishable by its greater mass due to the substitution of 14 hydrogen atoms with deuterium.

Core Principles of Stable Isotope Tracing with ALA-d14

The use of ALA-d14 hinges on the ability of mass spectrometry to differentiate between the mass of the labeled tracer (ALA-d14) and the endogenous, unlabeled compound (ALA).[18] By introducing a known amount of ALA-d14 into a biological system, researchers can track its appearance and the appearance of its deuterated metabolites (e.g., EPA-d14, DHA-d14) in various biological compartments, such as plasma, red blood cells, and tissues, over time.[15][16]

The Causality Behind Using a Deuterated Tracer:

-

Safety: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like deuterium (²H) are non-radioactive and pose no risk to human subjects, making them ideal for nutritional studies.

-

Specificity: Mass spectrometry provides high specificity, allowing for the precise detection of the tracer and its metabolites, even at low concentrations.[19]

-

Quantitative Power: The technique allows for the calculation of key pharmacokinetic and metabolic parameters, including bioavailability, rates of appearance and disappearance, and fractional conversion rates.[15]

Physicochemical Properties

A clear understanding of the tracer's properties is fundamental for accurate experimental design and analysis.

| Property | α-Linolenic Acid (ALA) | α-Linolenic Acid-d14 (ALA-d14) |

| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₁₆D₁₄O₂ |

| Molecular Weight | ~278.43 g/mol | ~292.52 g/mol |

| CAS Number | 463-40-1 | 1622944-40-4[18] |

| Isotopic Purity | N/A | Typically ≥98-99% deuterated forms[18] |

| Key Feature | Endogenous essential fatty acid | Stable isotope-labeled tracer |

Key Applications and Experimental Protocols

ALA-d14 is a versatile tool for a range of nutritional and metabolic investigations. We present here field-proven insights and step-by-step protocols for its primary applications.

Application 1: Bioavailability and Pharmacokinetic Studies

Expertise & Rationale: Before assessing metabolic conversion, it is crucial to understand the absorption and distribution kinetics of ALA. A bioavailability study quantifies the rate and extent to which the administered ALA-d14 reaches systemic circulation.[20][21][22] This information is vital for determining appropriate dosing for subsequent studies and for evaluating different dietary formulations.

Experimental Workflow for Bioavailability Assessment

Caption: Workflow for an ALA-d14 bioavailability study.

Step-by-Step Protocol: Single-Dose Oral Bioavailability

-

Subject Preparation: Subjects should fast overnight (10-12 hours) to ensure a standardized baseline metabolic state.

-

Baseline Sampling (t=0): Collect a baseline blood sample into tubes containing an anticoagulant (e.g., EDTA). This sample is critical for determining the natural isotopic abundance and background levels of unlabeled ALA.

-

Tracer Administration: Administer a precisely weighed oral dose of ALA-d14. The tracer should be mixed with a suitable carrier, such as a small amount of edible oil (e.g., olive or sunflower oil) or incorporated into a standardized meal to mimic a real-world dietary scenario.

-

Serial Blood Collection: Collect blood samples at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The timing should be designed to capture the absorption, peak concentration, and elimination phases.

-

Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Lipid Extraction and Analysis:

-

Thaw plasma samples and perform a total lipid extraction using a validated method like the Folch or Bligh-Dyer procedure. This step is critical as it isolates the fatty acids from the complex plasma matrix.

-

The extracted lipids are then prepared for analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs). For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary.[23][24]

-

Analyze the samples using a calibrated LC-MS/MS or GC-MS method to quantify the concentration of ALA-d14 at each time point.[25][26]

-

-

Data Analysis: Plot the plasma concentration of ALA-d14 versus time. From this curve, key pharmacokinetic parameters can be calculated:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time, reflecting the extent of absorption.

-

Application 2: Metabolic Conversion and Bioconversion Efficiency

Expertise & Rationale: The primary metabolic question surrounding ALA is its conversion efficiency to EPA and DHA.[9] An ALA-d14 tracer study is the definitive method to quantify this process in vivo. By measuring the appearance of deuterated metabolites (EPA-d14, DPA-d14, DHA-d14) in the plasma lipid pool, a direct fractional conversion rate can be calculated.

Metabolic Pathway of ALA to EPA and DHA

Caption: The enzymatic pathway of ALA-d14 conversion to EPA-d14 and DHA-d14.

Step-by-Step Protocol: Bioconversion Study

This protocol follows the same initial steps as the bioavailability study (fasting, baseline sampling, tracer administration). The key differences lie in the sampling duration and the analytical targets.

-

Study Design: This is typically a longer-term study than a simple bioavailability assessment. Blood samples may be collected over several days or even weeks to capture the slow process of conversion and incorporation into different lipid pools (e.g., plasma phospholipids, red blood cell membranes). A typical schedule might be 0, 4, 8, 24, 48, 72 hours, and 7, 14, 21 days.

-

Sample Collection and Processing: Collect and process blood as described in Protocol 3.1. It is often advantageous to separate blood fractions, such as plasma and red blood cells (RBCs), as RBC membrane fatty acid composition reflects longer-term dietary intake and metabolic status (typically ~120 days).

-

Analytical Method: The LC-MS/MS or GC-MS method must be optimized to detect and quantify not only ALA-d14 but also the expected downstream deuterated metabolites: EPA-d14 and DHA-d14. This requires sourcing analytical standards for these labeled metabolites to build accurate calibration curves.

Typical Mass Spectrometry Transitions for Monitoring

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| ALA-d14 | 291.3 (M-H)⁻ | 291.3 | Full scan or specific fragments |

| EPA-d14 | 315.3 (M-H)⁻ | 315.3 | Assumes deuterium is retained |

| DHA-d14 | 341.3 (M-H)⁻ | 341.3 | Assumes deuterium is retained |

| Note: Exact m/z values will depend on the specific deuteration pattern of the standard and the ionization method. These are representative values for negative ion mode ESI-LC-MS. Method development and validation are essential. |

-

Data Analysis and Interpretation:

-

Calculate Enrichment: For each time point, determine the ratio of the labeled fatty acid to its unlabeled counterpart (e.g., [EPA-d14] / [EPA]). This ratio, often called the tracer-to-tracee ratio (TTR), represents the enrichment of the metabolite pool.

-

Calculate Fractional Conversion: The efficiency of conversion can be estimated by comparing the Area Under the Curve (AUC) of the product to the AUC of the precursor. A simplified approach is:

-

Conversion % (ALA to EPA) = (AUC of EPA-d14 / AUC of ALA-d14) x 100

-

-

Modeling: For more sophisticated analysis, compartmental modeling can be used to determine the precise kinetic rates of conversion between different fatty acid pools.

-

Self-Validating Systems and Trustworthiness in Protocol Design

To ensure the integrity of the data, every tracer study must be a self-validating system.

-

Baseline Measurement: The t=0 sample is non-negotiable. It establishes the individual's baseline and confirms the absence of the tracer before administration.

-

Internal Standards: During the MS analysis, a different internal standard (e.g., a ¹³C-labeled or odd-chain fatty acid not present in the system) should be added to every sample, including calibrators and QCs.[23] This corrects for variations in extraction efficiency and instrument response. Note that while ALA-d14 is the in vivo tracer, it can also serve as an internal standard for quantifying endogenous ALA.[18]

-

Calibration Curves: A multi-point calibration curve must be run with every batch of samples to ensure accurate quantification. The curve should be prepared in the same biological matrix (e.g., control plasma) as the study samples.

-

Quality Controls (QCs): Low, medium, and high concentration QCs should be analyzed alongside the unknown samples to verify the accuracy and precision of the analytical run.

Conclusion: The Future of Nutritional Research with ALA-d14

α-Linolenic Acid-d14 is an exceptionally powerful and safe tool for dissecting the complexities of essential fatty acid metabolism in humans and animal models. By enabling the precise quantification of absorption, kinetics, and, most importantly, the bioconversion of ALA to its long-chain omega-3 products, this tracer provides definitive answers to long-standing questions in nutrition. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to conduct high-integrity metabolic studies, ultimately contributing to evidence-based dietary recommendations and the development of novel nutritional interventions.

References

-

MDPI. (2022). Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages. Retrieved from MDPI website. [Link]

-

ResearchGate. (2025). α-Linolenic acid: Nutraceutical, pharmacological and toxicological evaluation. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Long-chain Omega-3 Fatty Acids and Optimization of Cognitive Performance. Retrieved from NCBI website. [Link]

-

MDPI. (2023). Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome. Retrieved from MDPI website. [Link]

-

National Center for Biotechnology Information. (2021). Impact of α-Linolenic Acid, the Vegetable ω-3 Fatty Acid, on Cardiovascular Disease and Cognition. Retrieved from NCBI website. [Link]

-

Wikipedia. (n.d.). α-Linolenic acid. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Retrieved from NCBI website. [Link]

-

The Physiological Society. (2016). Development and application of stable isotope tracers to exercise physiology, Phil Atherton. Retrieved from YouTube. [Link]

-

DPO International. (n.d.). The metabolic fate of alpha linolenic acid (ALA). Retrieved from DPO International website. [Link]

-

PubMed. (2006). Dietary alpha-linolenic acid and health-related outcomes: a metabolic perspective. Retrieved from PubMed. [Link]

-

National Center for Biotechnology Information. (2012). Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Retrieved from NCBI website. [Link]

-

PubMed. (1999). Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)?. Retrieved from PubMed. [Link]

-

PubMed. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Retrieved from PubMed. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from LIPID MAPS website. [Link]

-

National Center for Biotechnology Information. (2015). The effect of modifying dietary LA and ALA intakes on omega-3 long chain polyunsaturated fatty acid (n-3 LCPUFA) status in human adults: A systematic review and commentary. Retrieved from NCBI website. [Link]

-

PubMed. (2012). Single Dose Bioavailability and Pharmacokinetic Study of a Innovative Formulation of α-lipoic Acid (ALA600) in Healthy Volunteers. Retrieved from PubMed. [Link]

-

PubChem. (n.d.). alpha-Linolenic Acid-d14. Retrieved from PubChem. [Link]

-

MDPI. (2023). Effects of Dietary Plant-Derived Low-Ratio Linoleic Acid/Alpha-Linolenic Acid on Blood Lipid Profiles: A Systematic Review and Meta-Analysis. Retrieved from MDPI website. [Link]

-

DHA/EPA Omega-3 Institute. (n.d.). Conversion Efficiency of ALA to DHA in Humans. Retrieved from DHA/EPA Omega-3 Institute website. [Link]

-

PubMed. (2002). Metabolism of alpha-linolenic acid in humans. Retrieved from PubMed. [Link]

-

Annual Reviews. (2005). BIOAVAILABILITY AND BIOCONVERSION OF CAROTENOIDS. Retrieved from Annual Reviews. [Link]

-

National Center for Biotechnology Information. (2024). Omega-3 Fatty Acids. Retrieved from NCBI Bookshelf. [Link]

-

PubMed. (2012). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Retrieved from PubMed. [Link]

-

National Center for Biotechnology Information. (2025). Metabolomics and machine learning approaches for diagnostic biomarkers screening in systemic light chain amyloidosis. Retrieved from NCBI website. [Link]

-

MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved from MDPI website. [Link]

-

MDPI. (2023). Dose- and Time-Dependent Effects of Cobalt Chloride Supplementation on Growth Performance and Intestinal Development in Weaned Piglets. Retrieved from MDPI website. [Link]

-

ResearchGate. (2025). Single dose bioavailability and pharmacokinetic study of a innovative formulation of α-lipoic acid (ALA600) in healthy volunteers. Retrieved from ResearchGate. [Link]

-

Oregon State University. (n.d.). Essential Fatty Acids. Retrieved from Linus Pauling Institute website. [Link]

-

Cambridge Core. (2007). Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level. Retrieved from Cambridge Core. [Link]

-

Semantic Scholar. (2012). Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid. Retrieved from Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Approaches to Metabolomics and Applications to Systems Biology. Retrieved from NCBI website. [Link]

-

Small Molecule Pathway Database. (2025). Alpha Linolenic Acid and Linoleic Acid Metabolism. Retrieved from SMPDB. [Link]

-

Royal Society of Chemistry. (2018). Effects of a 12-week high-α-linolenic acid intervention on EPA and DHA concentrations in red blood cells and plasma oxylipin pattern in subjects with a low EPA and DHA status. Retrieved from RSC Publishing. [Link]

-

ClinicalTrials.gov. (n.d.). Metabolic Actions of Omega-3 Fatty Acids. Retrieved from ClinicalTrials.gov. [Link]

-

National Center for Biotechnology Information. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Retrieved from NCBI website. [Link]

-

Reactome. (n.d.). alpha-linolenic acid (ALA) metabolism. Retrieved from Reactome Pathway Database. [Link]

-

Examine.com. (n.d.). What impacts the conversion of alpha-linolenic acid to DHA and EPA?. Retrieved from Examine.com. [Link]

-

PubMed. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Retrieved from PubMed. [Link]

-

ProQuest. (2005). Bioavailability and bioconversion of carotenoids. Retrieved from ProQuest. [Link]

-

Cardiff University. (n.d.). Hyperspectral CARS microscopy and quantitative unsupervised analysis of deuterated and non-deuterated fatty acid storage in. Retrieved from -ORCA. [Link]

-

eScholarship.org. (n.d.). NIH Public Access. Retrieved from eScholarship.org. [Link]

Sources

- 1. α-Linolenic acid-d14_TargetMol [targetmol.com]

- 2. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 3. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]

- 4. Dietary alpha-linolenic acid and health-related outcomes: a metabolic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Impact of α-Linolenic Acid, the Vegetable ω-3 Fatty Acid, on Cardiovascular Disease and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dpointernational.com [dpointernational.com]

- 10. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of a 12-week high-α-linolenic acid intervention on EPA and DHA concentrations in red blood cells and plasma oxylipin pattern in subjects with ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO01809F [pubs.rsc.org]

- 12. examine.com [examine.com]

- 13. The effect of modifying dietary LA and ALA intakes on omega-3 long chain polyunsaturated fatty acid (n-3 LCPUFA) status in human adults: A systematic review and commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 15. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selectscience.net [selectscience.net]

- 17. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 18. caymanchem.com [caymanchem.com]

- 19. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single dose bioavailability and pharmacokinetic study of a innovative formulation of α-lipoic acid (ALA600) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. lipidmaps.org [lipidmaps.org]

- 24. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]

- 25. isotope.com [isotope.com]

- 26. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust GC-MS Method for the Quantification of Alpha-Linolenic Acid in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of alpha-linolenic acid (ALA), an essential omega-3 fatty acid, in biological samples. The method employs a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) approach, utilizing alpha-linolenic acid-d14 (ALA-d14) as an internal standard. This strategy ensures high accuracy by correcting for variations in sample preparation and analysis. The protocol covers lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS in selected ion monitoring (SIM) mode. This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for ALA quantification.

Introduction: The Importance of Accurate ALA Quantification

Alpha-linolenic acid (C18:3, n-3) is a polyunsaturated fatty acid crucial for human health, playing a vital role in various physiological processes, including cardiovascular function and inflammation modulation[1]. As a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the quantification of ALA in biological matrices is of significant interest in nutritional science, clinical diagnostics, and pharmaceutical research.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid analysis due to its high sensitivity and selectivity[2]. However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor chromatographic performance[3][4]. To overcome this, a derivatization step to convert fatty acids into more volatile and less polar fatty acid methyl esters (FAMEs) is essential for robust analysis[3][5].

For achieving the highest level of accuracy in quantitative analysis, a stable isotope dilution method is the gold standard[1][6]. This approach involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, ALA-d14, at the beginning of the sample preparation process. Since the internal standard is chemically identical to the analyte, it experiences the same extraction, derivatization, and analytical variations, allowing for precise correction of any losses and ensuring highly accurate quantification[1][7].

This application note details a validated protocol for the quantification of ALA in a biological matrix (e.g., plasma) using ALA-d14 as an internal standard and GC-MS analysis.

Principle of the Method: Stable Isotope Dilution GC-MS

The core of this method is the principle of stable isotope dilution. A known quantity of ALA-d14 is spiked into the sample containing an unknown amount of endogenous ALA. The sample then undergoes lipid extraction and derivatization to FAMEs. During GC-MS analysis, the mass spectrometer is set to selectively monitor specific ions characteristic of both the unlabeled ALA methyl ester and the deuterated ALA-d14 methyl ester. The ratio of the peak areas of the endogenous ALA to the ALA-d14 internal standard is then used to calculate the concentration of ALA in the original sample by referencing a calibration curve prepared with known concentrations of ALA and a fixed concentration of ALA-d14.

Experimental Protocol

This protocol is designed for the analysis of ALA in human plasma but can be adapted for other biological matrices with appropriate validation.

Materials and Reagents

-

Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Acetonitrile

-

Reagents:

-

Equipment:

-

Glass screw-cap tubes with PTFE liners

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Preparation of Standards

-

ALA Stock Solution (1 mg/mL): Accurately weigh 10 mg of ALA standard and dissolve it in 10 mL of hexane.

-

ALA-d14 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of ALA-d14 and dissolve it in 10 mL of hexane.

-

ALA-d14 Spiking Solution (10 µg/mL): Dilute the ALA-d14 stock solution with hexane.

-

Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the ALA stock solution and a fixed amount of the ALA-d14 spiking solution to clean glass tubes. A typical calibration curve might include concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL of ALA, each containing 1 µg/mL of ALA-d14.

Sample Preparation

-

Sample Collection and Spiking:

-

To a 2 mL glass tube, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL ALA-d14 spiking solution.

-

Vortex briefly.

-

-

Lipid Extraction (Modified Folch Method): [9]

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer into a clean glass tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of chloroform:methanol (2:1, v/v).

-

Combine the organic extracts.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.[10]

-

-

Derivatization to FAMEs (Acid-Catalyzed Esterification): [5]

-

To the dried lipid extract, add 1 mL of 12-14% BF₃-methanol solution.

-

Seal the tube tightly with a PTFE-lined cap.

-

Heat at 60 °C for 10 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of hexane.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

GC-MS Analysis

The following table provides typical GC-MS parameters for the analysis of ALA-FAME. These may need to be optimized for your specific instrument.

| Parameter | Condition |

| GC System | Agilent 7890A or equivalent |

| Column | Highly polar capillary column (e.g., Agilent J&W CP-Sil 88, 100 m x 0.25 mm, 0.2 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL, splitless mode |

| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp at 3 °C/min to 240 °C, hold for 15 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM)[11][12] |

| Ions to Monitor | ALA-FAME: m/z 292 (quantifier), m/z 79 (qualifier) ALA-d14-FAME: m/z 306 (quantifier) |

Rationale for Ion Selection: The molecular ion of ALA methyl ester (m/z 292) is selected for quantification due to its specificity. The ion at m/z 79 is a common fragment for polyunsaturated fatty acid methyl esters and serves as a qualifier. For the deuterated internal standard, the molecular ion (m/z 306) is monitored.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks corresponding to the quantifier ions for ALA-FAME (m/z 292) and ALA-d14-FAME (m/z 306).

-

Calibration Curve:

-

For each calibration standard, calculate the peak area ratio of ALA-FAME to ALA-d14-FAME.

-

Plot the peak area ratio against the corresponding concentration of ALA to generate a calibration curve.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Table 2: Representative Calibration Curve Data

-

| ALA Conc. (µg/mL) | ALA-d14 Conc. (µg/mL) | Peak Area Ratio (ALA/ALA-d14) |

| 0.1 | 1.0 | 0.098 |

| 0.5 | 1.0 | 0.505 |

| 1.0 | 1.0 | 1.012 |

| 5.0 | 1.0 | 5.089 |

| 10.0 | 1.0 | 10.215 |

| 20.0 | 1.0 | 20.350 |

-

Quantification of ALA in Samples:

-

Calculate the peak area ratio of ALA-FAME to ALA-d14-FAME for each unknown sample.

-

Use the linear regression equation from the calibration curve to calculate the concentration of ALA in the sample.

Concentration of ALA (µg/mL) = (Peak Area Ratio - y-intercept) / slope

-

Method Validation

To ensure the reliability of the method, it is crucial to perform a thorough validation, assessing parameters such as:

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should be assessed for both intra-day (repeatability) and inter-day (intermediate precision) variability.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

The stable isotope dilution GC-MS method detailed in this application note provides a robust, accurate, and sensitive approach for the quantification of alpha-linolenic acid in biological matrices. The use of a deuterated internal standard, ALA-d14, effectively compensates for analytical variability, leading to highly reliable results. This protocol is a valuable tool for researchers in various scientific disciplines who require precise measurement of this essential fatty acid.

References

-

Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. Retrieved from [Link]

-

MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]

-

PMC. (2012). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2022). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Retrieved from [Link]

-

ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]

-

PMC. (2012). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Retrieved from [Link]

-

MDPI. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from [Link]

-

Springer Nature Experiments. (2018). Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

-

OAK National Repository. (2016). Development of Gas Chromatography/ Mass Spectrometry for the Determination of Essential Fatty Acids in Food Supplemental Oil Products. Retrieved from [Link]

-

UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Analysis. Retrieved from [Link]

-

ResearchGate. (2017). Why do you have to make transesterification reactions on fatty acids prior to GC?. Retrieved from [Link]

-

PMC. (2014). Lipid Extraction and Analysis. Retrieved from [Link]

-

PMC. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ACS Omega. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

Scholars Research Library. (2014). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Retrieved from [Link]

-

PubMed. (1987). Gas chromatography-mass spectrometry method for determination of phospholipid peroxides; II. Transesterification to form pentafluorobenzyl esters and detection with picogram sensitivity. Retrieved from [Link]

-

PMC. (2007). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

-

Agilent. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

-

Shimadzu. (2020). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

-

Jianhai Du Lab @ West Virginia University. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PMC. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Retrieved from [Link]

-

LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Volatile Analysis. (2015). Selected Ion Monitoring Analysis. Retrieved from [Link]

-

ResearchGate. (2016). Development of Gas Chromatography/Mass Spectrometry for the Determination of Essential Fatty Acids in Food Supplemental Oil Products. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Selected ion monitoring – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Selected ion monitoring. Retrieved from [Link]

-

Eurofins. (n.d.). TO-15/TO-14A GC/MS Selected Ion Monitoring (SIM). Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

Science Through Time. (2025). What Is Selected Ion Monitoring In GC-MS?. Retrieved from [Link]

-

PMC. (2015). Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry. Retrieved from [Link]

-

Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

-

MDPI. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Retrieved from [Link]

-

Journal of Bioscience and Bioengineering. (2023). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Retrieved from [Link]

-

PubMed. (2007). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Retrieved from [Link]

Sources

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Linolenic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jianhaidulab.com [jianhaidulab.com]

- 7. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Development of Gas Chromatography/ Mass Spectrometry for the Determination of Essential Fatty Acids in Food Supplemental Oil Products [oak.go.kr]

- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. blog.organomation.com [blog.organomation.com]

- 11. volatileanalysis.com [volatileanalysis.com]

- 12. Selected ion monitoring - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for α-Linolenic Acid-d14 in Clinical Research

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the utilization of α-Linolenic Acid-d14 (ALA-d14) in clinical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of stable isotope dilution mass spectrometry and offers step-by-step methodologies for the accurate quantification of endogenous α-Linolenic Acid (ALA) in human biological matrices. The protocols herein are grounded in established scientific literature and are structured to ensure high accuracy, precision, and reproducibility, making ALA-d14 an invaluable tool for investigating the role of omega-3 fatty acids in health and disease.

Introduction: The Significance of α-Linolenic Acid and the Need for Precise Quantification

α-Linolenic Acid (ALA) is an essential omega-3 polyunsaturated fatty acid that the human body cannot synthesize de novo.[1] As the precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ALA plays a crucial role in numerous physiological processes.[2] Dietary intake of ALA has been associated with a reduced risk of cardiovascular diseases and modulation of inflammatory processes.[3][4] Given its biological importance, the accurate quantification of ALA in clinical samples is paramount for understanding its metabolism, pharmacokinetics, and its role as a biomarker for various pathological conditions, including metabolic syndrome and cardiovascular events.[5]

The inherent variability in sample preparation and instrumental analysis can introduce significant errors in quantification. The use of a stable isotope-labeled internal standard, such as α-Linolenic Acid-d14, is the gold standard for quantitative analysis by mass spectrometry.[6] ALA-d14 is chemically identical to its endogenous counterpart but has a higher mass due to the incorporation of fourteen deuterium atoms.[5] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of ALA-d14 to each sample at the beginning of the workflow, it co-elutes with the endogenous ALA and experiences the same extraction inefficiencies and ionization suppression or enhancement.[7] This allows for the normalization of the analytical signal, thereby correcting for variations and ensuring highly accurate and precise quantification.[7][8]

Physicochemical Properties and Handling of α-Linolenic Acid-d14

Proper handling and storage of ALA-d14 are critical to maintain its integrity and ensure the accuracy of experimental results.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₆D₁₄O₂ | [5][9] |

| Molecular Weight | 292.5 g/mol | [5][9] |

| CAS Number | 1622944-40-4 | [5][9] |

| Purity | >99% deuterated forms (d1-d14) | [5] |

| Formulation | Typically supplied as a solution in ethanol | [5][9] |

| Storage | Store at -20°C for long-term stability. In solvent, -80°C is recommended for up to one year. | [1] |

Note: ALA-d14, like its non-deuterated form, is susceptible to oxidation due to its polyunsaturated nature. It should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible, and exposure to light and heat should be minimized.

Core Application: Quantitative Analysis of ALA in Human Plasma/Serum by LC-MS/MS

This section details a robust and validated protocol for the quantification of total and free ALA in human plasma or serum using ALA-d14 as an internal standard. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Experimental Workflow Overview

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: LC-MS/MS Workflow for ALA Quantification.

Preparation of Standards and Reagents

3.2.1. Internal Standard Stock and Working Solutions

-

ALA-d14 Stock Solution (1 mg/mL): If ALA-d14 is supplied in a sealed ampule at a known concentration (e.g., 500 µg), it can be used directly or diluted with ethanol to a convenient stock concentration of 1 mg/mL.

-

ALA-d14 Working Solution (10 µg/mL): Dilute the 1 mg/mL stock solution 1:100 with ethanol.

-

ALA-d14 Spiking Solution (200 ng/mL): Further dilute the 10 µg/mL working solution 1:50 with ethanol. This solution will be added to the samples.

3.2.2. Calibration Standards

-

ALA Stock Solution (1 mg/mL): Accurately weigh and dissolve high-purity ALA in ethanol.

-

ALA Working Solutions: Prepare a series of dilutions from the stock solution in ethanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

3.2.3. Reagents

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized Water

-

Potassium Hydroxide (KOH)

-

Formic Acid

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

Sample Preparation Protocol

This protocol is designed for a 100 µL plasma/serum sample.

For Total ALA Quantification (including esterified forms):

-

Sample Aliquoting: Pipette 100 µL of plasma or serum into a glass tube with a PTFE-lined cap.

-

Internal Standard Spiking: Add 50 µL of the 200 ng/mL ALA-d14 spiking solution to each sample, calibrator, and quality control (QC) sample. Vortex briefly.

-

Alkaline Hydrolysis: Add 1 mL of 0.3 M KOH in 80% methanol.[4] Cap the tubes tightly, vortex, and incubate at 80°C for 30 minutes to hydrolyze the ester bonds.[4]

-

Neutralization: Allow the tubes to cool to room temperature. Add 50 µL of formic acid to neutralize the solution.[4]

-

Lipid Extraction (Bligh & Dyer Method):

-

Collection of Organic Layer: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean tube.

-

Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (90% acetonitrile, 10% water, 2 mM ammonium acetate). Vortex to ensure complete dissolution and transfer to an autosampler vial.

For Free ALA Quantification:

Follow the same procedure as above but omit the Alkaline Hydrolysis step (step 3) and the Neutralization step (step 4).

LC-MS/MS Analytical Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size) |

| Mobile Phase | Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium acetate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Interface Temperature | 300°C |

| Desolvation Line Temp. | 250°C |

| Heat Block Temperature | 400°C |

| Nebulizing Gas Flow | 3 L/min (Nitrogen) |

| Drying Gas Flow | 10 L/min (Nitrogen) |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| α-Linolenic Acid (ALA) | 277.2 | 233.2 | Optimized locally |

| α-Linolenic Acid-d14 (ALA-d14) | 291.3 | 247.3 | Optimized locally |

Note: The product ions correspond to the loss of the carboxyl group (CO₂). Collision energies should be optimized for your specific instrument to maximize signal intensity.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both ALA and ALA-d14 in all samples, calibrators, and QCs.

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of ALA to the peak area of ALA-d14. Plot this ratio against the known concentration of each calibrator to generate a linear regression curve.

-

Quantification: For each unknown sample, calculate the area ratio of ALA to ALA-d14. Use the equation from the calibration curve to determine the concentration of ALA in the sample.

Alternative Protocol: GC-MS Analysis of ALA

For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), ALA can be quantified after derivatization to its fatty acid methyl ester (FAME).

GC-MS Workflow

Caption: GC-MS Workflow for ALA Quantification.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

After lipid extraction and evaporation (steps 5.1-5.7 in the LC-MS/MS protocol), add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried extract.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

GC-MS Analytical Conditions

| Parameter | Recommended Condition |

| GC System | Gas Chromatograph with a split/splitless injector |

| Column | Highly polar capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 240°C at 3°C/min, hold for 15 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

Monitor the molecular ions ([M]⁺) for both the analyte and the internal standard FAMEs.

Metabolic Pathway of α-Linolenic Acid

Understanding the metabolic fate of ALA is crucial for interpreting clinical data. ALA is the parent compound of the omega-3 fatty acid family and is converted through a series of desaturation and elongation steps into EPA and DHA.

Sources

- 1. lcms.cz [lcms.cz]

- 2. jianhaidulab.com [jianhaidulab.com]

- 3. tabaslab.com [tabaslab.com]

- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Analysis of novel hydroperoxides and other metabolites of oleic, linoleic, and linolenic acids by liquid chromatography-mass spectrometry with ion trap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary and plasma blood α-linolenic acid as modulators of fat oxidation and predictors of aerobic performance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Chromatographic Strategies for the Quantification of α-Linolenic Acid and its Deuterated Internal Standard

Abstract

This application note provides a comprehensive guide to the chromatographic separation and quantification of alpha-linolenic acid (ALA) and its deuterated analog (d-ALA), which serves as an internal standard. We present two robust and validated methods: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to fatty acid methyl esters (FAMEs), and a direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies from sample preparation to data analysis. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Significance of α-Linolenic Acid and Isotopic Dilution

Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3][4] Its role in cardiovascular health, neuroprotection, and inflammatory responses makes its accurate quantification in biological matrices a key aspect of nutritional research, clinical diagnostics, and drug development.[3][5][]

The gold standard for quantitative analysis of endogenous molecules is stable isotope dilution, which involves spiking a sample with a known concentration of a stable isotope-labeled version of the analyte.[7][8] In this case, a deuterated ALA standard (d-ALA) is used.[9][10] The d-ALA is chemically identical to ALA, but its increased mass allows it to be distinguished by a mass spectrometer.[9] Since the internal standard is added at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the endogenous ALA. Therefore, the ratio of the analyte to the internal standard provides a highly accurate and precise measure of the analyte's concentration.[7]

The Chromatographic Challenge: Separating Isotopologues

While mass spectrometry is the primary means of distinguishing between ALA and d-ALA, the chromatographic separation remains a critical aspect of the analytical workflow. The primary goals of the chromatographic step are to:

-

Separate ALA from other isomeric fatty acids, such as gamma-linolenic acid (GLA).[11]

-

Minimize matrix effects by separating ALA from other endogenous compounds in the sample.

-

Ensure a consistent and reproducible retention time for accurate peak integration.

A subtle but important phenomenon in the gas chromatographic separation of isotopologues is the "chromatographic H/D isotope effect," where the deuterated compound may elute slightly earlier or later than its non-deuterated counterpart.[12] This effect is generally small but should be considered when setting integration windows.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] Since fatty acids are not inherently volatile, a derivatization step is required to convert them into their more volatile fatty acid methyl esters (FAMEs).[13][15]

Sample Preparation and Derivatization Workflow

The following protocol is a general guideline for the extraction and derivatization of fatty acids from plasma.

Caption: Workflow for GC-MS analysis of ALA and d-ALA.

Detailed Protocol for GC-MS Analysis

Step 1: Lipid Extraction and Saponification

-

To 100 µL of plasma, add a known amount of d-ALA internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

-

Centrifuge to separate the phases and collect the lower organic layer.

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.

Step 2: Methylation

-

After cooling, add 2 mL of boron trifluoride in 14% methanol (BF3-methanol) and heat at 100°C for 30 minutes.[16] This step converts the free fatty acids to their corresponding FAMEs.

-

Cool the sample and add 1 mL of saturated NaCl solution.

Step 3: FAME Extraction

-

Add 2 mL of hexane and vortex to extract the FAMEs.

-

Centrifuge and transfer the upper hexane layer to a clean vial for GC-MS analysis.

Step 4: GC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |

| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) | A polar stationary phase ideal for FAME separation. |

| Inlet Temperature | 250°C | Ensures complete vaporization of the FAMEs. |

| Oven Program | 100°C hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min | Optimized for the separation of a complex mixture of FAMEs. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas with good chromatographic efficiency. |

| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and selectivity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only the ions of interest. |

| Ions to Monitor | ALA-FAME: m/z 79, 91, 292; d-ALA-FAME: m/z corresponding to the deuteration pattern | Specific ions for the target analytes. |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization.[17][18] This reduces sample preparation time and potential for analyte loss.

Sample Preparation Workflow

Caption: Workflow for LC-MS/MS analysis of ALA and d-ALA.

Detailed Protocol for LC-MS/MS Analysis

Step 1: Sample Preparation

-

To 50 µL of plasma, add a known amount of d-ALA internal standard.

-

Add 200 µL of cold acetonitrile to precipitate proteins and extract the lipids.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 2: LC-MS/MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC I-Class or equivalent | High-pressure system for improved resolution and speed. |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 stationary phase provides good retention for fatty acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for better peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 50% to 100% B over 5 minutes | A gradient is necessary to elute the hydrophobic fatty acids. |

| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |

| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode | Fatty acids readily form [M-H]- ions. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| MRM Transitions | ALA: Q1/Q3 (e.g., 277.2 -> 277.2); d-ALA: Q1/Q3 (e.g., 282.2 -> 282.2) | Specific precursor-product ion transitions for quantification. |

Data Analysis and Quantification

For both methods, a calibration curve is constructed by analyzing a series of standards containing known concentrations of ALA and a fixed concentration of d-ALA. The peak area ratio of ALA to d-ALA is plotted against the concentration of ALA. The concentration of ALA in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Method Validation and Performance

A robust analytical method must be validated to ensure its accuracy and precision.[19][20] Key validation parameters include:

-

Linearity: The range over which the response is proportional to the concentration. A correlation coefficient (r²) > 0.99 is typically desired.[21]

-

Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments. Recoveries between 85-115% are generally acceptable.[19][20]

-

Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD). An RSD of <15% is typically required.[21]

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide reliable and robust approaches for the quantification of alpha-linolenic acid and its deuterated internal standard in biological matrices. The choice between the two methods will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. Proper method validation is crucial to ensure the generation of high-quality, reproducible data.

References

-

Du, J., et al. (2011). A comprehensive and versatile shotgun lipidomics platform for the analysis of cellular and tissue lipidomes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648–656. [Link]

-

Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. [Link]

-

Sardella, R., et al. (2020). Liquid chromatography separation of α- and γ-linolenic acid positional isomers with a stationary phase based on covalently immobilized cellulose tris(3,5-dichlorophenylcarbamate). Journal of Chromatography A, 1610, 460461. [Link]

-

Rojas-García, K., et al. (2021). Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography. Acta Chimica Slovenica, 68(1), 169-177. [Link]

-

Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of Chromatographic Science, 55(1), 1-13. [Link]

-

Alagawany, M., et al. (2021). Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). Foods, 10(11), 2639. [Link]

-

Peris-Vicente, J., et al. (2015). High Performance Liquid Chromatography Determination of Fatty Acids in Drying Oils Following Lipase Action. Journal of Chromatographic Science, 53(5), 785–791. [Link]

-

Wikipedia. α-Linolenic acid. [Link]

-

Srivastava, D., et al. (2023). Isolation of Alpha-linolenic acid (ALA) from tasar, Antherea mylitta pupal oil and its anticancer activity. Journal of Drug Delivery and Therapeutics, 13(5), 53-59. [Link]

-

Dannenberger, D., et al. (2018). Sample Preparation for Fatty Acid Analysis—Blood Plasma. Bio-protocol, 8(8), e2811. [Link]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

-

ResearchGate. (2019). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cyclosporine A in Combination with α-Linolenic Acid. [Link]

-

da Silva, A. S., et al. (2020). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 31(8), 1642-1650. [Link]

-

Reisz, J. A., et al. (2022). Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage. Frontiers in Physiology, 13, 869335. [Link]

-

Fekete, K., et al. (2022). Effects of Dietary α-Linolenic Acid Treatment and the Efficiency of Its Conversion to Eicosapentaenoic and Docosahexaenoic Acids in Obesity and Related Diseases. Nutrients, 14(14), 2883. [Link]

-

Stark, A. H., & Reifen, R. (2016). Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome. Nutrients, 8(11), 701. [Link]

-

Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. [Link]

-

PubChem. alpha-Linolenic Acid-d14. [Link]

-

Kim, J., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food Science of Animal Resources, 42(6), 1014–1025. [Link]

-

ResearchGate. (2018). GC−MS analysis of α-linolenic acid (C18:3, underlined) reactions with... [Link]

-

Vording, B., et al. (2014). Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies. PLoS ONE, 9(9), e107901. [Link]

-

ResearchGate. (2016). Validation of Two Methods for Fatty Acids Analysis in Eggs. [Link]

-

Foods. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. [Link]

-

Schebb Lab. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. [Link]

-

ResearchGate. (2021). Alpha-Linolenic acid: A Pharmacologically Active Ingredient from Nature. [Link]

-

OAK National Repository. (2017). Development of Gas Chromatography/ Mass Spectrometry for the Determination of Essential Fatty Acids in Food Supplemental Oil Products. [Link]

-

Semantic Scholar. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids. [Link]

-

ResearchGate. (2019). Analysis of major fatty acids from matched plasma and serum samples reveals highly comparable absolute and relative levels. [Link]

-

Modern Food Science and Technology. (2016). Analysis of linolenic acid isomers by gas chromatography - mass spectrometry. [Link]

-

LIPID MAPS. α-Linolenic acid. [Link]

-

The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro. (2021). International Journal of Molecular Sciences, 22(24), 13247. [Link]

-

SMPDB. Alpha Linolenic Acid and Linoleic Acid Metabolism. [Link]

-